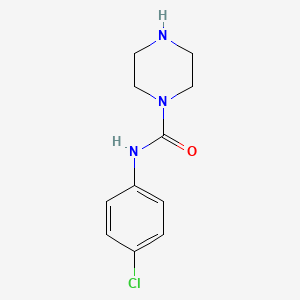

N-(4-chlorophenyl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorophenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.7 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry . The compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a carboxamide group.

Mécanisme D'action

Target of Action

N-(4-chlorophenyl)piperazine-1-carboxamide is a compound used in proteomics research A related compound has shown strong inhibitory effects on the parp-1 enzyme , suggesting that this compound might have similar targets.

Mode of Action

If it acts similarly to related compounds, it may interact with its targets, such as the PARP-1 enzyme, to inhibit their activity .

Biochemical Pathways

If it acts similarly to related compounds, it may affect pathways involving its targets, such as the PARP-1 enzyme .

Result of Action

If it acts similarly to related compounds, it may inhibit the activity of its targets, such as the PARP-1 enzyme , leading to downstream effects on the cells and molecules that depend on the activity of these targets.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)piperazine-1-carboxamide typically involves the reaction of 4-chloroaniline with piperazine-1-carboxylic acid or its derivatives under appropriate conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or dimethylformamide (DMF) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Applications De Recherche Scientifique

N-(4-chlorophenyl)piperazine-1-carboxamide has several applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-chlorophenyl)piperazine: Similar structure but lacks the carboxamide group.

4-chlorophenylpiperazine: Similar structure but lacks the carboxamide group and has different pharmacological properties.

N-(4-chlorophenyl)-1-piperazinecarboxamide hydrochloride: A hydrochloride salt form of the compound with different solubility and stability properties.

Uniqueness

N-(4-chlorophenyl)piperazine-1-carboxamide is unique due to the presence of both the 4-chlorophenyl and carboxamide groups, which contribute to its specific chemical and biological properties . This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Activité Biologique

N-(4-chlorophenyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperazine core with a 4-chlorophenyl substituent. Its molecular formula is C11H13ClN2O with a molecular weight of approximately 224.69 g/mol. The presence of the chlorophenyl group enhances its interaction with various biological targets, particularly receptors involved in neurotransmission.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, notably serotonin (5-HT) and dopamine (D2) receptors. These interactions can modulate neurotransmission, which is crucial for developing treatments for psychiatric disorders such as anxiety and depression. The compound may act as an antagonist at specific receptor sites, influencing mood regulation and anxiety levels.

1. Antidepressant and Anxiolytic Effects

Preliminary studies suggest that this compound exhibits potential antidepressant and anxiolytic effects. Research indicates that compounds within this class can influence serotonin pathways, which are critical in mood regulation.

2. Antimycobacterial Activity

Recent investigations have highlighted the compound's potential against Mycobacterium tuberculosis (MTB). For instance, derivatives of piperazine have shown significant inhibitory activity against MTB DNA gyrase, an essential enzyme for bacterial replication. The IC50 values for some related compounds were reported as low as 0.51 µM, indicating strong antimycobacterial properties .

Study on Antimycobacterial Activity

A study evaluated the efficacy of various piperazine derivatives against MTB. Among the tested compounds, one derivative demonstrated an IC50 of 0.51 ± 0.16 µM in DNA supercoiling assays, showcasing its potential as an anti-tubercular agent .

Study on Receptor Interaction

Another study focused on the binding affinity of this compound to serotonin and dopamine receptors. The results indicated that the compound could effectively modulate receptor activity, contributing to its pharmacological profile .

Comparative Analysis

The following table summarizes the biological activities and structural features of this compound compared to related compounds:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| This compound | Chlorophenyl group | Potential antidepressant & antimycobacterial | Modulates serotonin and dopamine receptors |

| N-(4-fluorophenyl)piperazine-1-carboxamide | Fluorinated phenyl group | Analgesic properties | Enhanced receptor selectivity due to fluorine |

| N-(4-tert-butylphenyl)piperazine-1-carboxamide | Tert-butyl group | TRPV1 antagonist | Different substituent leading to varied receptor selectivity |

Propriétés

IUPAC Name |

N-(4-chlorophenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15/h1-4,13H,5-8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMZGGVOBLEPTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.